molecular formula C13H18ClNO3 B2654283 2-[(3-Chloroadamantan-1-yl)formamido]acetic acid CAS No. 750608-09-4

2-[(3-Chloroadamantan-1-yl)formamido]acetic acid

Cat. No. B2654283
CAS RN: 750608-09-4
M. Wt: 271.74
InChI Key: HTXLSHZGKANVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(3-Chloroadamantan-1-yl)formamido]acetic acid” is a chemical compound with the CAS Number: 750608-09-4 . It has a molecular weight of 271.74 . The IUPAC name of this compound is {[(3-chloro-1-adamantyl)carbonyl]amino}acetic acid .


Synthesis Analysis

The synthesis of “this compound” can be achieved from (3-nitroxyadamantan-1-yl)acetic acid in 40% yield , from 2-(3-acetamidoadamantan-1-yl)acetic acid in 22–76% yield , or directly from 2-(adamantan-1-yl)acetic acid in 74% yield .


Molecular Structure Analysis

The InChI code of this compound is 1S/C13H18ClNO3/c14-13-4-8-1-9(5-13)3-12(2-8,7-13)11(18)15-6-10(16)17/h8-9H,1-7H2,(H,15,18)(H,16,17) . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 271.74 . The compound is stored in a cool, dry place . More specific properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

A pivotal application of 2-[(3-Chloroadamantan-1-yl)formamido]acetic acid is in the field of organic synthesis, where it serves as a bifunctional formyl-acid. Ghandi, Zarezadeh, and Taheri (2012) utilized this compound in a one-pot, three-component Ugi reaction with primary amines and alkyl isocyanides to yield novel substituted indoloketopiperazine derivatives in moderate to high yields (Ghandi, Zarezadeh, & Taheri, 2012). This reaction highlights the compound's utility in generating structurally complex and potentially bioactive molecules.

Catalysis and Material Science

In the realm of catalysis and material science, Lin and Swager (2018) explored the use of carbon nanotube formic acid sensors, employing nickel bis(ortho-diiminosemiquinonate) as a selector. Their research demonstrated the potential of formic acid in enhancing sensor technologies, indicating the broader applicability of carboxylic acid derivatives in developing sensitive and selective detection systems (Lin & Swager, 2018).

Environmental Chemistry

The conversion of biomass into valuable chemicals is another significant application. Niu et al. (2015) investigated the production of formic acid from wheat straw, an abundant lignocellulosic biomass, demonstrating the conversion's high efficiency. This work exemplifies how derivatives of this compound can contribute to sustainable chemistry and energy production (Niu et al., 2015).

Pharmaceutical Intermediates

In pharmaceutical research, the synthesis of N-formylation of amines using various ion-exchanged forms of Zeolite-A as catalysts was explored by Bhat et al. (2017). Their findings emphasize the importance of formamides, derived from formic acid and its analogs, as intermediates in the synthesis of pharmaceutically important compounds, showcasing the versatility of this compound in medicinal chemistry (Bhat et al., 2017).

Safety and Hazards

The safety and hazards of “2-[(3-Chloroadamantan-1-yl)formamido]acetic acid” are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-[(3-chloroadamantane-1-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c14-13-4-8-1-9(5-13)3-12(2-8,7-13)11(18)15-6-10(16)17/h8-9H,1-7H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXLSHZGKANVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.